molecular formula C24H26N4O5 B2464422 N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1115876-82-8

N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2464422
CAS No.: 1115876-82-8
M. Wt: 450.495
InChI Key: AIFDLVKPIRRPFP-UHFFFAOYSA-N
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Description

N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethoxyphenyl group, and the attachment of the morpholinyl-pyrazinyl moiety. Common reagents used in these reactions include amines, acyl chlorides, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles/electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2,5-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE include other benzamides with different substituents, such as:

  • N-(2,5-Dimethoxyphenyl)-4-(morpholin-4-yl)benzamide
  • N-(2,5-Dimethoxyphenyl)-4-(pyrazin-2-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other benzamides

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-7-8-21(31-2)18(15-20)16-27-23(29)17-3-5-19(6-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDLVKPIRRPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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